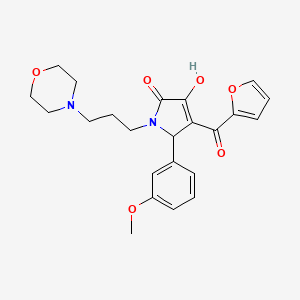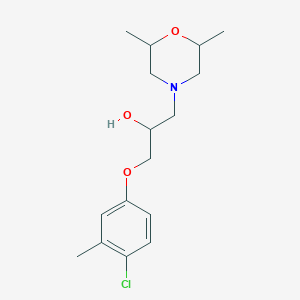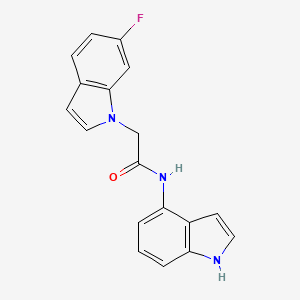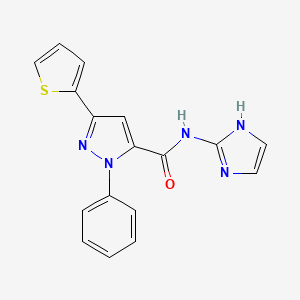
4-(2-Furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one is a complex organic compound with a unique structure that includes a furan ring, a hydroxy group, a methoxyphenyl group, and a morpholine moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(2-Furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one umfasst typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung des Furanrings, gefolgt von der Einführung der Hydroxy- und Methoxyphenylgruppen. Die Morpholin-Einheit wird dann durch eine Reihe von nucleophilen Substitutionsreaktionen angehängt. Die Reaktionsbedingungen erfordern oft die Verwendung spezifischer Katalysatoren, Lösungsmittel und Temperaturkontrollen, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion dieser Verbindung die Verwendung von großen Batchreaktoren umfassen, in denen die Reaktionsbedingungen sorgfältig gesteuert werden. Die Verwendung von Durchflussreaktoren kann ebenfalls eingesetzt werden, um die Effizienz und Skalierbarkeit des Syntheseprozesses zu verbessern. Reinigungsschritte wie Kristallisation, Destillation und Chromatographie sind unerlässlich, um die Verbindung in reiner Form zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(2-Furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxygruppe kann zu einer Carbonylgruppe oxidiert werden.
Reduktion: Der Furanring kann zu einem Tetrahydrofuranring reduziert werden.
Substitution: Die Methoxygruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden oft verwendet.
Substitution: Reagenzien wie Natriumhydrid (NaH) und Alkylhalogenide werden für nucleophile Substitutionsreaktionen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So führt die Oxidation der Hydroxygruppe beispielsweise zur Bildung eines Ketons, während die Reduktion des Furanrings ein Tetrahydrofuranderivat ergibt.
Wissenschaftliche Forschungsanwendungen
4-(2-Furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und entzündungshemmende Eigenschaften.
Medizin: Die Forschung läuft, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Katalysator in bestimmten chemischen Reaktionen verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann an Enzyme und Rezeptoren binden, deren Aktivität modulieren und so verschiedene biologische Effekte hervorrufen. So können seine entzündungshemmenden Eigenschaften auf seine Fähigkeit zurückzuführen sein, die Produktion pro-inflammatorischer Zytokine zu hemmen.
Wirkmechanismus
The mechanism of action of 4-(2-Furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory properties may be attributed to its ability to inhibit the production of pro-inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-(2-Furylcarbonyl)-3-hydroxy-5-phenyl-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one: Fehlt die Methoxygruppe.
4-(2-Furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one: Hat eine kürzere Morpholin-enthaltende Seitenkette.
Einzigartigkeit
Das Vorhandensein der Methoxygruppe und die spezifische Länge der Morpholin-enthaltende Seitenkette in 4-(2-Furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one tragen zu seinen einzigartigen chemischen und biologischen Eigenschaften bei. Diese strukturellen Merkmale können seine Bindungsaffinität zu bestimmten molekularen Zielen verbessern, was es zu einer Verbindung macht, die für weitere Forschung und Entwicklung interessant ist.
Eigenschaften
Molekularformel |
C23H26N2O6 |
|---|---|
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
3-(furan-2-carbonyl)-4-hydroxy-2-(3-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H26N2O6/c1-29-17-6-2-5-16(15-17)20-19(21(26)18-7-3-12-31-18)22(27)23(28)25(20)9-4-8-24-10-13-30-14-11-24/h2-3,5-7,12,15,20,27H,4,8-11,13-14H2,1H3 |
InChI-Schlüssel |
BGGWDOKFISSYPI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide](/img/structure/B12160360.png)
![ethyl 1-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate](/img/structure/B12160361.png)
![N-(2-methoxyethyl)-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12160372.png)
![2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B12160374.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B12160375.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide](/img/structure/B12160380.png)
![N'-[(Z)-(3,4-dihydroxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12160383.png)

![5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12160401.png)

![methyl 5-fluoro-2-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12160420.png)


![ethyl 1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B12160428.png)
